BenchChemオンラインストアへようこそ!

ZK-158252

Receptor Pharmacology LTB4 Signaling Selectivity Profiling

ZK-158252 is a crystalline LTB4 antagonist (C29H36O3, MW 432.6) with dual BLT1/BLT2 engagement. Unlike U75302 (BLT1-specific) or LY255283 (BLT2-specific), ZK-158252 enables simultaneous receptor blockade in Boyden chamber/transwell assays (1–10 μM), in vivo ovulation models (500 μM), and calcium flux studies (pIC50 6.0). Procure this reference standard to ensure reproducible, context-relevant outcomes in leukotriene signaling research.

Molecular Formula C29H36O3
Molecular Weight 432.6 g/mol
Cat. No. B1684394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK-158252
SynonymsZK-158252;  ZK 158252;  ZK158252.
Molecular FormulaC29H36O3
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESC1CCC(=CCCCC(=O)O)C(C1)C=CC=CC(C2(CCC2)CC#CC3=CC=CC=C3)O
InChIInChI=1S/C29H36O3/c30-27(29(22-11-23-29)21-10-14-24-12-2-1-3-13-24)19-8-6-17-25-15-4-5-16-26(25)18-7-9-20-28(31)32/h1-3,6,8,12-13,17-19,25,27,30H,4-5,7,9,11,15-16,20-23H2,(H,31,32)/b17-6+,19-8+,26-18+
InChIKeyHILRZHRCCODTSA-AHQVELJISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZK-158252: Leukotriene B4 Receptor Antagonist for BLT1/BLT2 Signaling Studies


ZK-158252 is a leukotriene B4 (LTB4) receptor antagonist developed for investigating the distinct roles of BLT1 and BLT2 receptors in inflammatory and proliferative signaling [1]. First synthesized in the late 1990s, it is now established as a pharmacological tool for differentiating receptor subtype contributions, with reported selectivity profiles ranging from BLT1-preferential to dual BLT1/BLT2 antagonism depending on the experimental context [1][2]. The compound is supplied as a crystalline solid (C29H36O3, MW 432.6) and is routinely used in cell-based assays, tissue perfusion models, and in vivo studies at concentrations between 0.1 μM and 500 μM [1][3].

Why ZK-158252 Cannot Be Replaced by Other LTB4 Antagonists in Procurement Decisions


Substituting ZK-158252 with other LTB4 receptor antagonists such as U75302, LY255283, or 14,15-dehydro LTB4 introduces substantial uncertainty regarding receptor subtype engagement and downstream phenotypic outcomes. While several antagonists are commercially available, their selectivity profiles differ markedly: U75302 exhibits BLT1 specificity with negligible BLT2 binding [1], LY255283 is primarily a BLT2 antagonist [2], and 14,15-dehydro LTB4 displays only ~17-fold BLT1/BLT2 selectivity . ZK-158252 occupies a unique position as a dual-engagement reference standard with a well-documented in vivo efficacy profile in reproductive biology models [3]. In procurement contexts, selecting an alternative without verifying its receptor subtype activity and functional readouts risks invalidating comparative experimental conclusions and wasting resources on compounds that fail to recapitulate ZK-158252's specific pharmacological signature.

ZK-158252 Quantitative Comparative Evidence for Procurement Decision-Making


Receptor Subtype Selectivity: BLT1-Selective Classification in a Sparse Pharmacological Landscape

ZK-158252 is one of only two compounds (alongside U75302) classified as demonstrating clear BLT1 selectivity among LTB4 receptor antagonists, whereas LY255283 is the sole compound with unambiguous BLT2 selectivity [1]. This classification is based on a comprehensive review of antagonist development prior to BLT2 identification. While ZK-158252 binds to human BLT2 with an IC50 of 1000 nM (pIC50 6.0) [2], its BLT1 affinity is reported within a pIC50 range of 6.0–7.1 (corresponding to IC50 ~1000–79 nM) [3]. In contrast, U75302 exhibits a human BLT1 Ki of 444 nM [4] and LY255283 displays a human BLT2 Ki of 260 nM [5]. The absence of a single, definitive BLT1 affinity value for ZK-158252 underscores the necessity of using it as a reference tool rather than a precisely characterized selective probe.

Receptor Pharmacology LTB4 Signaling Selectivity Profiling

In Vivo Ovulation Inhibition in Rat: Dose-Response Comparison

In an in vivo rat ovulation model, ZK-158252 (referred to as L-ANT) administered intrabursally at 500 μmol/L significantly reduced the median number of ovulations from 9.0 (range 6.25–13.5) in control animals to 5.5 (range 1.0–6.0) (p < 0.05) [1]. This represents a 38.9% reduction in ovulation count compared to untreated controls. The study did not include a comparator antagonist, but the data establish a benchmark for in vivo efficacy in a reproductive tissue context.

Reproductive Biology In Vivo Pharmacology Ovulation

Ex Vivo Ovulation Inhibition in Perfused Rat Ovary: Concentration-Response Profile

In the ex vivo perfused rat ovary model, ZK-158252 (L-ANT) produced a concentration-dependent inhibition of LH+IBMX-induced ovulation [1]. At 1 μM, the median ovulation count was 10.0 (range 8.0–13.0) versus 11.0 (range 10.0–14.0) in controls (9.1% reduction). At 10 μM, the median decreased to 6.0 (range 3.5–10.0) (45.5% reduction), and at 100 μM, the median further declined to 2.0 (range 0.75–5.75) (81.8% reduction). The EC50 for ovulation inhibition can be estimated to lie between 1 and 10 μM based on this dataset.

Ex Vivo Pharmacology Ovarian Physiology Dose-Response

Benchmark Status as Positive Control in BLT2 Inhibitor Discovery

In a study characterizing novel 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives, ZK-158252 was employed as the positive control compound for BLT2 receptor inhibition [1]. The lead compound 9b exhibited more potent and selective BLT2 inhibition, with an IC50 value smaller than that of ZK-158252, establishing ZK-158252 as the baseline reference against which new BLT2 antagonists are measured. This role as a reference standard is further substantiated by its inclusion in the IUPHAR/BPS Guide to Pharmacology as a characterized ligand with a defined BLT2 pIC50 of 6.0 [2].

Drug Discovery BLT2 Antagonists Positive Control

Optimal Use Cases for ZK-158252 Based on Verified Evidence


Differentiating BLT1- versus BLT2-Mediated Responses in Leukocyte Chemotaxis Assays

Researchers can employ ZK-158252 in Boyden chamber or transwell migration assays to dissect the contribution of LTB4 receptor subtypes to neutrophil or other leukocyte chemotaxis [1]. At concentrations of 1–10 μM, ZK-158252 partially inhibits LTB4-induced migration, allowing for comparison with the effects of BLT1-selective U75302 (Ki 444 nM) and BLT2-selective LY255283 (Ki 260 nM). The dual-engagement profile of ZK-158252 provides a baseline reference for total LTB4 receptor blockade in this functional context [1].

Investigating LTB4 Receptor Involvement in Ovarian Physiology and Ovulation

The validated in vivo and ex vivo ovulation models [2] position ZK-158252 as a tool for reproductive biology studies. Intrabursal administration at 500 μM in rats or perfusion of isolated ovaries at 10–100 μM yields quantifiable reductions in ovulation count, enabling researchers to explore the role of ovarian LTB4 signaling in follicular rupture, MMP-2 activation, and prostaglandin regulation [2]. The compound's established efficacy in this tissue-specific context is not reported for many other LTB4 antagonists.

Serving as a Positive Control for BLT2 Antagonist Screening Programs

In calcium mobilization assays using CHO cells overexpressing human BLT2, ZK-158252 serves as a reference standard with a defined pIC50 of 6.0 (IC50 1000 nM) [3]. Medicinal chemistry teams can benchmark novel BLT2 antagonists against ZK-158252 to establish relative potency improvements, as exemplified by the compound 9b series which demonstrated IC50 values lower than ZK-158252 [4]. This application supports structure-activity relationship (SAR) studies and lead optimization campaigns targeting BLT2-driven pathologies.

Pharmacological Validation of LTB4 Pathway Engagement in Inflammation Models

ZK-158252's ability to inhibit both LTB4-induced and bradykinin-induced neutrophil chemotaxis [1] makes it a suitable tool for confirming LTB4 pathway involvement in complex inflammatory cascades. At concentrations of 10–100 μM, the compound attenuates migration responses, providing a pharmacological anchor for studies examining cross-talk between kinin and leukotriene signaling in tissues such as lung, skin, or synovium.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZK-158252

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.